![molecular formula C24H27N3O4S B2639538 N-(3,4-dimethoxyphenyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide CAS No. 443351-59-5](/img/structure/B2639538.png)
N-(3,4-dimethoxyphenyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dimethoxyphenyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C24H27N3O4S and its molecular weight is 453.56. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxyphenyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anticonvulsant Activities
- A study by Rajasekaran, Rajamanickam, & Darlinquine (2013) revealed that certain derivatives of 2-thioxoquinazolin-4(3H)-ones, synthesized from anthranilic acid, exhibited significant antimicrobial and anticonvulsant activities. This suggests potential applications in treating microbial infections and seizures (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Synthesis of Heterocyclic Compounds
- Research by Tonkikh, Strakovs, & Petrova (2004) involved the synthesis of 2,5-dioxo- and 4-aryl-5-oxo-2-thioxo-1,2,3,4,5,6,7,8-octahydroquinazolines, highlighting the compound's role in creating new heterocyclic structures which could be of interest in medicinal chemistry (Tonkikh, Strakovs, & Petrova, 2004).
Novel Derivative Synthesis
- Aghekyan, Arakelyan, Panosyan, Khachatryan, & Markaryan (2009) synthesized novel derivatives using 1-[(3,4-Dimethoxyphenyl)cyclopentyl]methylamine, demonstrating the compound's utility in developing new chemical entities with potential applications in various fields (Aghekyan et al., 2009).
Potential Therapeutic Agents
- Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov (2022) synthesized a derivative known for its potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties, indicating the compound's significant potential in therapeutic applications (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).
Antitumor Activities
- A study by Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed, & El-Azab (2016) on novel 3-benzyl-substituted-4(3H)-quinazolinones showed significant in vitro antitumor activity, suggesting a role in cancer treatment (Al-Suwaidan et al., 2016).
Pharmaceutical Synthesis
- The synthesis of substituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-oxo-3,4-dihydroquinazoline-2-thioles by Ivachtchenko, Kovalenko, & Drushlyak (2003) highlights the compound's role in the development of new pharmaceuticals (Ivachtchenko, Kovalenko, & Drushlyak, 2003).
Bioinorganic Chemistry Applications
- Yernale & Mathada (2014) characterized metal complexes of a Schiff base ligand derived from the compound, showing its potential in bioinorganic chemistry and biological activity studies (Yernale & Mathada, 2014).
Anticonvulsant Drug Development
- Noureldin, Kothayer, Lashine, Baraka, El-Eraky, & Awdan (2017) designed novel quinazolinone derivatives, incorporating amino acids to enhance bioavailability and anticonvulsant activity, suggesting applications in epilepsy treatment (Noureldin et al., 2017).
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S/c1-30-20-12-11-17(13-21(20)31-2)25-22(28)16-9-7-15(8-10-16)14-27-23(29)18-5-3-4-6-19(18)26-24(27)32/h3-6,11-13,15-16H,7-10,14H2,1-2H3,(H,25,28)(H,26,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXPYTCUFGJIPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CCC(CC2)CN3C(=O)C4=CC=CC=C4NC3=S)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.